molecular formula C15H16ClN5O2S B11976921 4-[(2-chloro-5-nitrobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

4-[(2-chloro-5-nitrobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11976921
M. Wt: 365.8 g/mol
InChI Key: NBBDKPIFSBNFRC-RQZCQDPDSA-N
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Description

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is notable for its unique structural features, which include a triazole ring, a nitrophenyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Agrochemistry: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the nitrophenyl and thiol groups can participate in redox reactions. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • **4-{[(E)-(4-benzyloxyphenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chloro and nitro groups on the phenyl ring, which impart distinct chemical reactivity and biological activity compared to other similar compounds. These functional groups enhance its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C15H16ClN5O2S

Molecular Weight

365.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H16ClN5O2S/c16-13-7-6-12(21(22)23)8-11(13)9-17-20-14(18-19-15(20)24)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,19,24)/b17-9+

InChI Key

NBBDKPIFSBNFRC-RQZCQDPDSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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